4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone
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Overview
Description
4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is a complex organic compound with a molecular formula of C23H24N6O5 and a molecular weight of 464.485 g/mol . This compound is part of a class of hydrazones, which are known for their diverse applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone typically involves the condensation of 4-methoxybenzaldehyde with the corresponding hydrazine derivative. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through advanced purification techniques such as column chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the hydrazone moiety, converting it into the corresponding amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of nitro or bromo derivatives of the aromatic ring.
Scientific Research Applications
4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone involves its interaction with specific molecular targets. The compound can form hydrogen bonds and π-π interactions with its targets, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4-methoxybenzaldehyde: Known for its potential as a tyrosinase inhibitor and its applications in the synthesis of Schiff base ligands.
3-Hydroxy-4-methoxybenzaldehyde: Used as a precursor for the synthesis of various bioactive compounds and materials.
Uniqueness
4-Methoxybenzaldehyde [7-(2-hydroxy-3-phenoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone is unique due to its complex structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C23H24N6O5 |
---|---|
Molecular Weight |
464.5 g/mol |
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-8-[(2Z)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C23H24N6O5/c1-28-20-19(21(31)26-23(28)32)29(13-16(30)14-34-18-6-4-3-5-7-18)22(25-20)27-24-12-15-8-10-17(33-2)11-9-15/h3-12,16,30H,13-14H2,1-2H3,(H,25,27)(H,26,31,32)/b24-12- |
InChI Key |
AAIRMPZFFMRCRI-MSXFZWOLSA-N |
Isomeric SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N/N=C\C3=CC=C(C=C3)OC)CC(COC4=CC=CC=C4)O |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NN=CC3=CC=C(C=C3)OC)CC(COC4=CC=CC=C4)O |
Origin of Product |
United States |
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